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Compound of Interest

Compound Name: tert-Butyl 8-hydroxyoctanoate

Cat. No.: B2896843 Get Quote

An In-Depth Technical Guide to tert-Butyl 8-hydroxyoctanoate: Properties, Synthesis, and

Applications in Drug Development

Introduction
tert-Butyl 8-hydroxyoctanoate stands as a pivotal molecule in modern organic synthesis and

medicinal chemistry. As a bifunctional aliphatic chain, it incorporates two key chemical motifs: a

terminal primary hydroxyl group and a sterically hindered tert-butyl ester. This unique

combination makes it an invaluable building block, particularly as a flexible linker in the rational

design of complex molecular architectures. Its utility is most prominently highlighted in the

burgeoning field of targeted protein degradation, where it serves as a foundational component

for Proteolysis Targeting Chimeras (PROTACs)[1]. This guide offers a comprehensive

exploration of its chemical properties, synthetic routes, reactivity, and critical applications for

researchers and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's properties is the bedrock of its effective application.

This section details the known physical characteristics and predicted spectroscopic profile of

tert-Butyl 8-hydroxyoctanoate.
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The fundamental properties of tert-Butyl 8-hydroxyoctanoate are summarized below. While

experimental physical data such as boiling and melting points are not extensively published, its

identity is well-defined by its structural and computed data.

Property Value Source

CAS Number 401901-41-5 [1][2][3]

Molecular Formula C₁₂H₂₄O₃ [1][2][3]

Molecular Weight 216.32 g/mol [1][2][3]

IUPAC Name tert-butyl 8-hydroxyoctanoate [2]

Synonyms

t-butyl-8-hydroxyoctanoate, 8-

Hydroxyoctanoic Acid 1,1-

Dimethylethyl Ester

[2][4]

Appearance

Colorless to pale yellow oil

(inferred from similar

compounds)

[5]

Predicted XLogP3 2.5 [2][4]

Hydrogen Bond Donor Count 1 [2][4]

Hydrogen Bond Acceptor

Count
3 [2][4]

Rotatable Bond Count 9 [4]

Exact Mass 216.17254462 Da [2][6]

Spectroscopic Characterization (Predicted)
The structural identity of tert-Butyl 8-hydroxyoctanoate can be unequivocally confirmed

through a combination of spectroscopic techniques. Based on its functional groups, the

following spectral characteristics are anticipated.

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides a clear map of

the molecule's hydrogen environments.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b2896843?utm_src=pdf-body
https://file.medchemexpress.com/batch_PDF/HY-133696/tert-Butyl-8-hydroxyoctanoate-DataSheet-MedChemExpress.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/17854069
https://www.usbio.net/biochemicals/467161/tert-Butyl%208-Hydroxyoctanoate/data-sheet
https://file.medchemexpress.com/batch_PDF/HY-133696/tert-Butyl-8-hydroxyoctanoate-DataSheet-MedChemExpress.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/17854069
https://www.usbio.net/biochemicals/467161/tert-Butyl%208-Hydroxyoctanoate/data-sheet
https://file.medchemexpress.com/batch_PDF/HY-133696/tert-Butyl-8-hydroxyoctanoate-DataSheet-MedChemExpress.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/17854069
https://www.usbio.net/biochemicals/467161/tert-Butyl%208-Hydroxyoctanoate/data-sheet
https://pubchem.ncbi.nlm.nih.gov/compound/17854069
https://pubchem.ncbi.nlm.nih.gov/compound/17854069
https://www.lookchem.com/404.htm
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_tert_Butyl_4_hydroxybutanoate_CAS_59854_12_5.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/17854069
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/17854069
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/17854069
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/17854069
https://pubchemlite.lcsb.uni.lu/e/compound/17854069
https://www.benchchem.com/product/b2896843?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2896843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


δ ~3.64 ppm (t, J ≈ 6.6 Hz, 2H): The two protons on the carbon adjacent to the hydroxyl

group (C8-H₂).

δ ~2.20 ppm (t, J ≈ 7.4 Hz, 2H): The two protons on the carbon alpha to the ester carbonyl

(C2-H₂).

δ ~1.65 – 1.50 ppm (m, 4H): Methylene protons at C3 and C7.

δ ~1.44 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

δ ~1.35 ppm (m, 4H): The remaining methylene protons of the central alkyl chain (C4, C5,

C6).

δ ~1.5 (br s, 1H): The hydroxyl proton; its chemical shift and appearance can vary with

concentration and solvent.

¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum confirms the carbon

backbone and the presence of key functional groups. A guide for a similar compound, tert-Butyl

4-hydroxybutanoate, provides a strong basis for these predictions[7].

δ ~173.5 ppm: The carbonyl carbon of the ester (C1).

δ ~80.5 ppm: The quaternary carbon of the tert-butyl group.

δ ~62.9 ppm: The carbon bearing the hydroxyl group (C8).

δ ~35.8 ppm: The carbon alpha to the carbonyl (C2).

δ ~32.7 ppm: The carbon adjacent to the alcohol-bearing carbon (C7).

δ ~29.0 - 25.0 ppm: The remaining four methylene carbons of the alkyl chain (C3, C4, C5,

C6).

δ ~28.2 ppm: The three equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying the principal functional

groups.
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~3600-3200 cm⁻¹ (broad): A prominent broad absorption indicating the O-H stretching of the

alcohol group[5].

~2975, 2935, 2860 cm⁻¹ (strong): C-H stretching vibrations from the alkyl chain and tert-butyl

group.

~1730 cm⁻¹ (strong, sharp): A characteristic C=O stretching vibration for the saturated

ester[5].

~1150 cm⁻¹ (strong): C-O stretching of the ester group.

Mass Spectrometry (MS): Mass spectrometry reveals the molecular weight and characteristic

fragmentation patterns.

Molecular Ion (M⁺): A peak at m/z = 216.17, though it may be of low abundance in Electron

Ionization (EI) MS.

Key Fragments: A prominent fragment from the neutral loss of isobutylene (56 Da) resulting

in a peak at m/z = 160. Another characteristic fragment is the tert-butyl cation at m/z = 57[8].

Part 2: Synthesis and Reactivity
The synthesis of tert-Butyl 8-hydroxyoctanoate can be approached from multiple angles,

depending on the available starting materials and desired scale. Its reactivity is governed by

the orthogonal nature of its two primary functional groups.

Synthetic Methodologies
Two logical and efficient synthetic strategies are outlined below.

Route A: Selective Reduction of a Carboxylic Acid This approach leverages the differential

reactivity of a carboxylic acid and an ester towards certain reducing agents. The starting

material, mono-tert-butyl suberate, can be prepared from suberic acid.

*dot graph "Synthetic_Route_A" { layout=dot; rankdir="LR"; node [shape=box, style=filled,

fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} *enddot Caption: Route A: Synthesis via selective reduction.
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Experimental Protocol: Selective Reduction

Esterification: To a solution of suberic acid (1.0 eq) in toluene, add tert-butyl acetate (3.0 eq)

and a catalytic amount of a strong acid catalyst like bis(trifluoromethanesulfonyl)imide

(Tf₂NH)[9]. Heat the reaction to 80 °C and monitor by TLC until the formation of the mono-

ester is maximized. Cool, wash with saturated NaHCO₃ solution, and concentrate to yield

mono-tert-butyl suberate.

Reduction: Dissolve the crude mono-tert-butyl suberate (1.0 eq) in anhydrous

tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an

ice bath.

Add borane-THF complex (BH₃·THF, 1.0 M in THF, ~1.1 eq) dropwise, maintaining the

temperature at 0 °C. Causality Insight: Borane complexes are highly selective for reducing

carboxylic acids over esters, which is critical for the success of this transformation.

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-

6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting

material.

Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas

evolution ceases.

Remove the solvent under reduced pressure. The resulting crude oil is purified by silica gel

column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure

tert-Butyl 8-hydroxyoctanoate.

Route B: Esterification of 8-Hydroxyoctanoic Acid A more direct route involves the esterification

of commercially available 8-hydroxyoctanoic acid[10].

*dot graph "Synthetic_Route_B" { layout=dot; rankdir="LR"; node [shape=box, style=filled,

fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} *enddot Caption: Route B: Synthesis via direct esterification.

Chemical Reactivity and Derivatization
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The synthetic utility of tert-Butyl 8-hydroxyoctanoate stems from the distinct reactivity of its

hydroxyl and ester functionalities.

*dot graph "Reactivity_Diagram" { layout=dot; node [shape=Mrecord, style=filled,

fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} *enddot Caption: Key reaction pathways for functionalization.

The Hydroxyl Group: This primary alcohol is a versatile handle for introducing new

functionality. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or

converted to an ether or another ester. This position is the primary point of attachment when

the molecule is used as a linker.

The tert-Butyl Ester Group: This group serves as a robust protecting group for the carboxylic

acid. The steric bulk of the tert-butyl group prevents it from being easily hydrolyzed by base

or attacked by most nucleophiles[5][11]. It remains stable under conditions used to modify

the hydroxyl end. Deprotection is efficiently achieved under acidic conditions, typically with

trifluoroacetic acid (TFA) in dichloromethane (DCM), which releases the free carboxylic acid.

Part 3: Applications in Drug Development and
Research
The orthogonal nature of its functional groups makes tert-Butyl 8-hydroxyoctanoate a

premier building block in multi-step synthesis, especially in the construction of PROTACs.

Role as a PROTAC Linker
PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an

E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the

proteasome. A PROTAC consists of three parts: a ligand for the target protein, a ligand for an

E3 ligase, and a linker that connects them.

tert-Butyl 8-hydroxyoctanoate is an ideal precursor for the linker component[1]. The C8 alkyl

chain provides flexibility and spacing, which is crucial for enabling the formation of a productive

ternary complex between the target protein, the PROTAC, and the E3 ligase.
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*dot graph "PROTAC_Structure" { layout=dot; rankdir="LR"; node [shape=ellipse, style=filled,

fontcolor="#FFFFFF"]; edge [color="#5F6368", style=dashed];

} *enddot Caption: General structure of a PROTAC molecule.

Workflow for PROTAC Synthesis
The following protocol outlines a generalized workflow for incorporating the linker into a

PROTAC.

Functionalization of the Linker: The hydroxyl group of tert-Butyl 8-hydroxyoctanoate is

typically the first point of attachment. It can be converted to a more reactive species, such as

an azide, an alkyne for "click" chemistry, or an alkyl halide for nucleophilic substitution.

Coupling to First Ligand: The functionalized linker is reacted with either the target protein

ligand or the E3 ligase ligand. The choice depends on the overall synthetic strategy.

Trustworthiness Principle: Each step of the synthesis must be validated. Purification via

chromatography and structural confirmation by NMR and MS are essential to ensure the

integrity of the intermediate before proceeding.

Deprotection of the Ester: The tert-butyl ester is removed using acidic conditions (e.g., 20-

50% TFA in DCM) to reveal the free carboxylic acid.

Coupling to Second Ligand: The newly exposed carboxylic acid is activated (e.g., using

HATU or EDC/HOBt) and coupled to an amine handle on the second ligand via amide bond

formation.

Final Purification: The final PROTAC molecule is purified to a high degree using reverse-

phase HPLC to ensure its suitability for biological assays.

Part 4: Safety and Handling
As with any laboratory chemical, proper handling of tert-Butyl 8-hydroxyoctanoate is

essential for ensuring safety.
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Hazard Class GHS Statement Pictogram

Skin Corrosion/Irritation H315: Causes skin irritation Warning

Serious Eye Damage/Irritation
H319: Causes serious eye

irritation
Warning

Specific Target Organ Toxicity
H335: May cause respiratory

irritation
Warning

(Source: ECHA C&L Inventory)[2]

Handling and Storage Recommendations:

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood[12].

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses

with side shields, and a lab coat[12].

Storage: For long-term stability, the compound should be stored at -20°C[3]. Keep the

container tightly sealed in a dry and well-ventilated place.

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin

irritation occurs, wash with plenty of soap and water. If inhaled, move to fresh air. Seek

medical attention if irritation persists[12].

Conclusion
tert-Butyl 8-hydroxyoctanoate is a versatile and highly valuable chemical tool. Its defined

structure, featuring a flexible alkyl chain with orthogonally protected hydroxyl and carboxyl

functionalities, makes it an exemplary building block for complex molecular design. Its

demonstrated application as a linker in the synthesis of PROTACs underscores its importance

in modern drug discovery, providing researchers with a reliable component to systematically

explore and optimize targeted protein degraders and other advanced therapeutic modalities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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